Trisulfo-Cy3 Methyltetrazine

Description

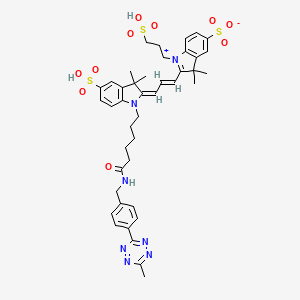

The exact mass of the compound Cy3 methyltetrazine is 907.27030431 g/mol and the complexity rating of the compound is 2000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(E,3E)-3-[3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H49N7O10S3/c1-28-44-46-40(47-45-28)30-16-14-29(15-17-30)27-43-39(50)13-7-6-8-22-48-35-20-18-31(61(54,55)56)25-33(35)41(2,3)37(48)11-9-12-38-42(4,5)34-26-32(62(57,58)59)19-21-36(34)49(38)23-10-24-60(51,52)53/h9,11-12,14-21,25-26H,6-8,10,13,22-24,27H2,1-5H3,(H3-,43,50,51,52,53,54,55,56,57,58,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCFOARLJNJDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)O)C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])CCCS(=O)(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)O)C(/C3=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])CCCS(=O)(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H49N7O10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

908.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Trisulfo-Cy3 Methyltetrazine for Advanced Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy3 Methyltetrazine, a key reagent in the field of bioorthogonal chemistry. It details its chemical and physical properties, optical characteristics, and provides a foundational experimental protocol for its application in bioconjugation.

Core Concepts: Introduction to this compound

This compound is a highly water-soluble fluorescent probe designed for bioorthogonal labeling applications. It incorporates a Cy3 fluorophore, a well-established cyanine (B1664457) dye, and a methyltetrazine moiety.[1][2][3][4][5] The key feature of this molecule is its ability to participate in an inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (B1233481) (TCO) derivatives.[1][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a copper catalyst.[1][6]

The methyltetrazine group provides a balance of high reactivity towards TCO-functionalized molecules and stability in aqueous environments, making it an ideal tool for labeling biomolecules such as proteins, antibodies, and nucleic acids in live cells and in vivo.[2][7] The presence of three sulfonate groups imparts excellent water solubility, which is advantageous for biological applications.

Physicochemical and Optical Properties

The properties of this compound and its variants are summarized in the tables below. These values are essential for designing and executing labeling experiments, as well as for the subsequent detection and quantification of the labeled biomolecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Chemical Name | This compound | [1][3][8] |

| Molecular Formula | C42H49N7O10S3 | [9] |

| Molecular Weight | 908.07 g/mol | [8] |

| CAS Number | 1676067-48-3 | [1][3] |

| Solubility | Water, DMSO, DMF | [9] |

| Storage Conditions | -20°C, in the dark, desiccated | [4][10] |

Table 2: Optical Properties of Trisulfo-Cy3 Fluorophore

| Property | Value | Source |

| Excitation Maximum (λex) | ~550-555 nm | [9][11] |

| Emission Maximum (λem) | ~570-580 nm | [9][11] |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [9][11] |

| Quantum Yield (Φ) | ~0.1 - 0.31 (for Cy3 derivatives) | [12] |

The Chemistry of Bioorthogonal Labeling: The IEDDA Reaction

The core of this compound's utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between the electron-deficient tetrazine ring and a strained, electron-rich dienophile, typically a trans-cyclooctene (TCO) derivative. The reaction is exceptionally fast, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.[2][9] This high reaction rate allows for efficient labeling at low concentrations of reactants.[2] The reaction is highly specific and does not cross-react with other functional groups present in biological systems, ensuring that the label is directed only to the TCO-modified target.[2] A key advantage of this chemistry is that it is catalyst-free, avoiding the cellular toxicity associated with copper-catalyzed click reactions.[1] The reaction is also irreversible and forms a stable covalent bond, with the only byproduct being nitrogen gas.[2]

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a general procedure for the conjugation of this compound to a TCO-modified antibody. The specific amounts and incubation times may need to be optimized for different antibodies and experimental setups.

Materials:

-

TCO-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.8.

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Spin desalting columns or size-exclusion chromatography system for purification.

-

Reaction buffer: PBS, pH 7.4.

Procedure:

-

Preparation of Reagents:

-

Allow the this compound vial to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.

-

Prepare the TCO-modified antibody at a concentration of 1-5 mg/mL in the reaction buffer.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the TCO-modified antibody solution. The optimal molar ratio should be determined empirically.

-

Mix gently by pipetting or brief vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

Remove the unreacted this compound using a spin desalting column or size-exclusion chromatography.

-

For spin desalting, equilibrate the column with the desired storage buffer (e.g., PBS). Load the reaction mixture onto the column and centrifuge according to the manufacturer's instructions.

-

For size-exclusion chromatography, use a column with an appropriate fractionation range for the antibody.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the excitation maximum of Cy3 (~555 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - A_max * CF_280) * ε_dye] Where:

-

A_max is the absorbance at the Cy3 excitation maximum.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm.

-

ε_dye is the molar extinction coefficient of Cy3 at its excitation maximum.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

-

-

-

Storage:

-

Store the purified Trisulfo-Cy3-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

-

Visualizing the Workflow and Application

Diagram 1: Experimental Workflow for Antibody Bioconjugation

Caption: Workflow for labeling a TCO-modified antibody with this compound.

Diagram 2: Principle of Bioorthogonal Labeling in a Cellular Context

Caption: Bioorthogonal labeling of a target protein in a live cell using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its excellent water solubility, combined with the rapid and specific kinetics of the IEDDA reaction, makes it an ideal choice for a wide range of applications, including:

-

Fluorescence microscopy and live-cell imaging: Visualizing the localization and dynamics of biomolecules in real-time.

-

Flow cytometry: Quantifying labeled cells and biomolecules.

-

Development of antibody-drug conjugates (ADCs): Attaching therapeutic payloads to antibodies with high precision.

-

In vivo imaging: Tracking biomolecules in living organisms.

The continued development and application of reagents like this compound are pushing the boundaries of what is possible in the study of complex biological systems.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. broadpharm.com [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Sulfo-Cy3-Methyltetrazine, 1801924-47-9 | BroadPharm [broadpharm.com]

- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.mpg.de [pure.mpg.de]

- 8. benchchem.com [benchchem.com]

- 9. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]

- 12. broadpharm.com [broadpharm.com]

Trisulfo-Cy3 Methyltetrazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy3 Methyltetrazine, a key reagent in modern bioconjugation and bioorthogonal chemistry. We will delve into its chemical structure, core properties, mechanism of action, and applications, supplemented with detailed experimental protocols and logical diagrams to facilitate its use in research and development.

Introduction: The Convergence of Fluorescence and Bioorthogonality

This compound is a specialized chemical probe that combines a bright, water-soluble fluorescent dye with a highly reactive bioorthogonal handle. It is engineered for the precise and efficient labeling of biomolecules in complex biological systems. The molecule consists of two primary functional components:

-

Trisulfo-Cyanine3 (Cy3) Core: A well-established orange-fluorescent dye known for its brightness, photostability, and pH insensitivity.[1][2] The inclusion of three sulfonate (-SO3-) groups dramatically enhances its water solubility, making it ideal for use in aqueous biological buffers without aggregation.[3]

-

Methyltetrazine Moiety: A highly reactive dienophile that serves as the "click chemistry" handle.[4] It specifically and rapidly reacts with trans-cyclooctene (B1233481) (TCO) groups via a bioorthogonal reaction.[1][4]

This combination allows researchers to fluorescently tag proteins, antibodies, nucleic acids, and other molecules that have been pre-functionalized with a TCO group, enabling a wide array of applications in imaging, tracking, and quantification.

Chemical Structure and Functional Components

The structure of this compound is designed for optimal performance in bioconjugation. It can be conceptually broken down into three key parts: the fluorescent engine, the solubility enhancers, and the reactive warhead.

Caption: Functional components of this compound.

Mechanism of Action: Inverse-Electron-Demand Diels-Alder Cycloaddition

This compound functions via a bioorthogonal reaction known as the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition.[4][5] This reaction occurs between the electron-poor tetrazine ring and an electron-rich, strained alkene, most commonly a trans-cyclooctene (TCO).

The key features of this reaction are:

-

Exceptional Speed: The kinetics of the tetrazine-TCO ligation are among the fastest of all bioorthogonal reactions, with rate constants reported to be greater than 800 M⁻¹s⁻¹.[1]

-

High Specificity: The reaction is highly selective, proceeding efficiently in complex biological media without cross-reacting with native functional groups found in proteins, cells, or tissues.

-

Catalyst-Free: The reaction does not require a copper catalyst or elevated temperatures, making it suitable for experiments in live cells and animals.[1][4]

-

Fluorogenic Potential: The tetrazine moiety can partially quench the fluorescence of the attached Cy3 dye. Upon reaction with a TCO, this quenching effect is released, leading to a significant increase in fluorescence intensity, which is advantageous for reducing background in imaging applications.[6][7]

Physicochemical and Spectral Properties

The properties of this compound are summarized below. Data is aggregated from multiple suppliers and may show slight variations.

| Property | Value | Reference(s) |

| Molecular Weight | ~908.07 g/mol | [1][8] |

| Chemical Formula | C₄₂H₄₉N₇O₁₀S₃ (representative) | [8] |

| Appearance | Red solid | [1][9] |

| Excitation Maximum (λex) | ~555 nm | [8] |

| Emission Maximum (λem) | ~570 - 580 nm | [8][10] |

| Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ at λex | [1][8][10] |

| Solubility | Water, DMSO, DMF | [1][8] |

| Purity | >95% (typically verified by HPLC) | [1][9] |

| Storage Conditions | -20°C, desiccated | [1][8][9] |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for:

-

Fluorescence Microscopy and Imaging: Used for high-resolution imaging of specifically labeled proteins or glycans on or inside cells.[3][11] Its application extends to super-resolution microscopy techniques.[6][11]

-

Flow Cytometry: Enables the precise quantification and sorting of cells based on the presence of a TCO-modified target on the cell surface.[3]

-

Antibody-Drug Conjugate (ADC) Development: Serves as a fluorescent analog for payload molecules, allowing for the characterization of conjugation efficiency, stability, and trafficking of ADCs.[4]

-

In Vivo Pretargeting: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). The smaller, fast-clearing this compound is then injected, which rapidly homes to and labels the antibody at the target, improving the signal-to-noise ratio for imaging.

Detailed Experimental Protocol: Labeling of a TCO-Modified Antibody

This protocol provides a general workflow for labeling an antibody previously functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound powder.

-

Anhydrous DMSO or DMF.

-

Purification column (e.g., size-exclusion chromatography, SEC, such as a PD-10 desalting column).

-

Reaction tubes (e.g., low-protein-binding microcentrifuge tubes).

Methodology:

-

Reagent Preparation:

-

Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve ~0.9 mg in 100 µL of DMSO. Mix thoroughly by vortexing.

-

Note: The stock solution should be prepared fresh and protected from light. Unused portions can be stored at -20°C under desiccation.

-

-

Labeling Reaction:

-

Dilute the TCO-modified antibody to a concentration of 1-5 mg/mL in PBS buffer.

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically for each specific antibody and application.

-

Example Calculation: For 100 µL of a 1 mg/mL antibody solution (MW ~150 kDa), you have ~0.67 nmol of antibody. A 10-fold molar excess would require 6.7 nmol of dye. From a 10 mM stock, this is 0.67 µL.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light. Gentle mixing during incubation is recommended.

-

-

Purification of the Conjugate:

-

Remove the unreacted, excess dye from the labeled antibody using a size-exclusion chromatography (SEC) desalting column (e.g., PD-10).

-

Equilibrate the column with PBS buffer according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the labeled antibody with PBS buffer. The brightly colored, labeled antibody will typically elute first in the void volume, while the smaller, unconjugated dye is retained and elutes later.

-

Collect the fractions containing the purified, labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for Cy3). The DOL can be calculated using the Beer-Lambert law with the respective extinction coefficients.

-

Confirm conjugation and purity using SDS-PAGE. The labeled antibody should show a fluorescent band at the correct molecular weight when imaged with a suitable fluorescence imager.

-

Caption: A typical experimental workflow for TCO-biomolecule labeling.

Conclusion

This compound is a powerful and reliable chemical tool for researchers engaged in cell biology, drug development, and diagnostics. Its high water solubility, bright fluorescence, and participation in one of the fastest and most specific bioorthogonal reactions available make it an exceptional choice for the targeted fluorescent labeling of biomolecules. The straightforward, catalyst-free reaction conditions further lower the barrier to entry for its adoption in a wide range of sensitive biological experiments.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 甲基四嗪化合物 | MCE [medchemexpress.cn]

- 6. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of bioorthogonally applicable tetrazine–Cy3 probes for fluorogenic labeling schemes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sulfo-Cy3-Methyltetrazine, 1801924-47-9 | BroadPharm [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Trisulfo-Cy3 Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Trisulfo-Cy3 Methyltetrazine, a key reagent in the field of bioorthogonal chemistry. This document details the underlying chemical principles, reaction kinetics, experimental applications, and visual representations of its functionality, designed to empower researchers in their scientific endeavors.

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

This compound is a click chemistry reagent featuring a methyltetrazine moiety. Its mechanism of action is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction , a powerful and highly specific bioorthogonal ligation.[1][2][3] This reaction occurs between an electron-poor diene, in this case, the 1,2,4,5-tetrazine (B1199680) ring, and an electron-rich dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO).[2][4]

The reaction proceeds in two main steps:

-

[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form an unstable bicyclic intermediate.[4][5]

-

Retro-Diels-Alder Reaction: This intermediate then undergoes a spontaneous retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[4] This step is the thermodynamic driving force for the reaction and results in the formation of a stable dihydropyridazine (B8628806) product, covalently linking the Trisulfo-Cy3 fluorophore to the TCO-modified molecule.[5]

This reaction is characterized by its exceptional speed and selectivity, proceeding efficiently under physiological conditions without the need for a catalyst.[1] The bioorthogonal nature of this reaction means it does not interfere with native biological processes, making it an ideal tool for in vivo and in vitro studies.[4][6]

Quantitative Data

The IEDDA reaction between tetrazines and TCO is renowned for its exceptionally fast kinetics. The table below summarizes key quantitative data for this compound and compares the reaction rates of different bioorthogonal reactions.

| Parameter | This compound | Source |

| Excitation Maximum | ~555 nm | [7] |

| Emission Maximum | ~580 nm | [7] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [7] |

| Bioorthogonal Reaction | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source |

| IEDDA | trans-Cyclooctene (TCO) | Tetrazine | up to 3 x 10⁶ | [6] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne | Azide | 1 | [8] |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne | Azide | 1 - 100 | [8] |

| Staudinger Ligation | Phosphine | Azide | 0.001 | [6] |

Experimental Protocols

The following are generalized protocols for the application of this compound in cell labeling and in vivo imaging. Researchers should optimize concentrations, incubation times, and other parameters for their specific experimental systems.

Cell Labeling Protocol

This protocol outlines the steps for labeling cell surface proteins that have been modified to contain a TCO group.

-

Cell Preparation: Culture cells of interest to the desired confluency.

-

TCO Labeling:

-

For direct labeling of cell surface proteins, incubate the cells with a TCO-NHS ester to react with primary amines.

-

Alternatively, use a primary antibody targeting a specific cell surface antigen, followed by a secondary antibody conjugated with TCO.

-

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove any unreacted TCO reagent.

-

This compound Incubation: Resuspend the TCO-labeled cells in cell culture medium and add the this compound probe at a final concentration of 1-10 µM.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C.

-

Washing: Wash the cells with fresh, pre-warmed cell culture medium to remove any unbound probe.

-

Imaging: The labeled cells are now ready for visualization by fluorescence microscopy.

In Vivo Pretargeting Imaging Protocol

This protocol describes a two-step pretargeting strategy for in vivo imaging, which enhances the target-to-background signal ratio.

-

TCO-Antibody Administration: Administer a TCO-conjugated antibody targeting a specific in vivo target (e.g., a tumor antigen) to the animal model via intravenous injection. The typical dose ranges from 1-5 mg/kg.

-

Accumulation and Clearance: Allow 24 to 72 hours for the TCO-antibody to accumulate at the target site and for the unbound antibody to clear from circulation. This timing is dependent on the antibody's pharmacokinetics.

-

This compound Probe Administration: Dissolve the this compound probe in sterile PBS and administer it via intravenous injection at a dose of 1-5 mg/kg.

-

In Vivo Imaging: Anesthetize the animal and acquire fluorescence images at various time points (e.g., 1, 4, 8, and 24 hours) post-injection of the tetrazine probe using an in vivo imaging system. Use appropriate excitation and emission filters for the Cy3 fluorophore (excitation ~550 nm, emission ~570 nm).

Applications in Drug Development

The unique characteristics of the this compound and the IEDDA reaction have significant implications for drug development:

-

Antibody-Drug Conjugates (ADCs): The high specificity and rapid kinetics of the tetrazine ligation allow for the precise and efficient conjugation of cytotoxic drugs to antibodies, a critical aspect of ADC development.

-

Pretargeted Drug Delivery: Similar to the in vivo imaging protocol, a TCO-modified targeting moiety (e.g., an antibody) can be administered first, followed by a tetrazine-conjugated drug. This approach can significantly reduce off-target toxicity by ensuring the drug is activated primarily at the site of interest.[3]

-

Molecular Imaging and Diagnostics: The ability to visualize biological processes in real-time with high contrast is invaluable for understanding disease progression and the mechanism of action of therapeutic agents.[6] The this compound serves as a robust tool for these applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Trisulfo-Cy3 Methyltetrazine: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy3 Methyltetrazine, a fluorescent probe designed for bioorthogonal chemistry. It details its spectral properties, provides experimental protocols for its use in labeling, and explores its application in targeting specific cellular signaling pathways, such as the HER2 pathway, a critical target in cancer therapy.

Core Properties of this compound and Related Derivatives

This compound is a highly water-soluble and bright fluorescent dye, making it an excellent choice for biological applications.[1] Its core utility lies in the methyltetrazine moiety, which participates in an exceptionally fast and specific bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO) modified molecules.[1][2] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is catalyst-free and proceeds efficiently under physiological conditions, making it ideal for labeling biomolecules in living systems.[1][2][3]

The key quantitative properties of this compound and similar Cy3-tetrazine derivatives are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments.

| Property | This compound | Cy3 Methyltetrazine | Sulfo-Cy3-Tetrazine | Reference |

| Excitation Maximum (λex) | ~555 nm | ~553-555 nm | ~550 nm | [1] |

| Emission Maximum (λem) | ~580 nm | ~569-570 nm | ~570 nm | [1] |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | Not specified | ~0.31 | Not specified | |

| Molecular Weight | ~908.1 g/mol | ~908.07 g/mol | ~894.1 g/mol | |

| Solubility | Water, DMSO, DMF | Water, DMSO, DMF, MeOH | Water, DMSO, DMF, DCM | [1] |

The Power of Bioorthogonal Chemistry: The TCO-Tetrazine Ligation

The primary application of this compound is in bioorthogonal labeling, where it reacts specifically with a TCO-tagged molecule. This reaction is central to a powerful two-step "pre-targeting" strategy used in molecular imaging and drug delivery.

Here's a logical workflow of this process:

Application in Targeting the HER2 Signaling Pathway

A prime example of a clinically relevant application for this technology is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway. Overexpression of HER2 is a hallmark of certain aggressive breast cancers.[4][5][6][7][8] Monoclonal antibodies, such as Trastuzumab (Herceptin), are designed to specifically bind to the extracellular domain of the HER2 receptor, disrupting its downstream signaling and marking the cancer cell for destruction by the immune system.[5][7][8]

The HER2 signaling cascade is complex, involving dimerization with other HER family members and activation of downstream pathways like the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[5][6]

By conjugating a TCO group to an anti-HER2 antibody, researchers can first administer this modified antibody to a patient. After the antibody has had time to accumulate at the tumor site and unbound antibodies have cleared from circulation, this compound can be administered. It will then rapidly and specifically "click" onto the TCO-modified antibodies, allowing for highly sensitive and specific fluorescence imaging of the tumor.

Experimental Protocols

The following are representative protocols for the key experimental steps involved in using this compound.

Protocol 1: Modification of an Antibody with TCO

This protocol describes the modification of a primary amine-containing antibody (e.g., on lysine (B10760008) residues) with a TCO-NHS ester.

Materials:

-

Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 100 mM sodium bicarbonate, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or spin desalting column

-

PBS, pH 7.4

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.

-

TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

-

Purification: Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a size-exclusion or spin desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.

Protocol 2: Labeling of TCO-Modified Antibody with this compound

This protocol outlines the bioorthogonal reaction between the TCO-modified antibody and this compound.

Materials:

-

TCO-modified antibody in PBS, pH 7.4

-

This compound

-

Anhydrous DMSO or water

-

PBS, pH 7.4

Procedure:

-

This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or water. The high water solubility of the "Trisulfo" form allows for flexibility in solvent choice.

-

Ligation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-modified antibody solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.

-

Purification (Optional): For in vitro applications, if removal of excess dye is necessary, the labeled antibody can be purified using a spin desalting column. For in vivo imaging, this step is often omitted as the unbound dye is rapidly cleared from the body.

-

Analysis: The labeled antibody is now ready for use in fluorescence-based applications. The labeling efficiency can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the Cy3 dye).

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences and drug development. Its excellent spectral properties, coupled with the rapid and specific nature of the TCO-tetrazine ligation, enable a wide range of applications, from in vitro cellular imaging to in vivo pre-targeted tumor imaging. By understanding its core properties and following optimized experimental protocols, researchers can effectively leverage this technology to investigate complex biological processes and develop novel diagnostic and therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. The Role of Anti-HER2 Antibodies in Cancer Therapy | AffiAB [affiab.com]

- 5. HER2 Signaling Antibodies | Rockland [rockland.com]

- 6. blog.championsoncology.com [blog.championsoncology.com]

- 7. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of anti-HER2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Trisulfo-Cy3 Methyltetrazine: A Technical Guide to Water Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility and stability of Trisulfo-Cy3 Methyltetrazine, a key reagent in bioorthogonal chemistry. This document outlines the physicochemical properties, stability profile, and experimental protocols relevant to the handling and application of this fluorescent probe in research and development.

Core Properties of this compound

This compound is a highly versatile molecule that combines the bright and photostable fluorescent properties of the cyanine (B1664457) dye Cy3 with the highly reactive methyltetrazine moiety. The inclusion of three sulfonate groups significantly enhances its hydrophilicity, making it an ideal candidate for applications in aqueous biological environments.[1]

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its application in bioorthogonal labeling and imaging.

| Property | Value | Source(s) |

| Molecular Weight | ~908.07 g/mol | [2][3][4][5] |

| Appearance | Red solid | [2][4][5] |

| Excitation Maximum (λ_max, abs_) | ~553-555 nm | [3][4][5][6] |

| Emission Maximum (λ_max, em_) | ~569-580 nm | [3][4][5][6] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2][3][4][5][6] |

| Purity | >95% (typically determined by HPLC) | [2][4][5][6] |

Water Solubility

| Solvent | Solubility | Source(s) |

| Water | Highly soluble (exact value not published) | [2][3][4][5][6] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [2][3][4][5][6] |

| Dimethylformamide (DMF) | Soluble | [2][3][4][5][6] |

| Methanol (MeOH) | Soluble | [2][4][5] |

Stability Profile

The stability of this compound is a critical factor for its successful application in experimental settings, particularly in prolonged studies or those conducted under physiological conditions.

Chemical Stability

The methyltetrazine moiety is known to possess optimal stability at physiological pH, which is crucial for its use in live-cell and in-vivo applications.[3][7] The cyanine dye core is also generally stable, although prolonged exposure to certain chemical environments can affect its integrity. For optimal long-term storage and to prevent degradation of the reactive methyltetrazine group, specific conditions should be maintained.

Photostability

As a cyanine dye, Trisulfo-Cy3 is bright and relatively photostable, making it suitable for fluorescence microscopy and other imaging applications.[7] However, like all fluorophores, it is susceptible to photobleaching upon intense or prolonged exposure to excitation light. The photostability can be influenced by the local chemical environment.

Storage and Handling

Proper storage is essential to maintain the integrity and reactivity of this compound.

| Condition | Recommendation | Source(s) |

| Long-Term Storage Temperature | -20°C | [2][3][4][5][6][7] |

| Shipping Temperature | Ambient temperature | [2][4][5][6][7] |

| Light Exposure | Store in the dark; avoid prolonged exposure to light. | [7] |

| Moisture | Desiccate for long-term storage. | [2][4][5][7] |

| Shelf Life (at -20°C) | Up to 24 months from receipt. | [7] |

Core Application: Bioorthogonal Ligation

The primary application of this compound is its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule. This reaction is a cornerstone of bioorthogonal "click" chemistry.[8][9]

This bioorthogonal reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst.[8][9][10] The reaction forms a stable covalent bond, leading to the fluorescent labeling of the target biomolecule.[8]

Experimental Protocols

The following section provides detailed methodologies for assessing the water solubility and stability of this compound, as well as a general protocol for its use in bioconjugation.

Protocol for Determining Aqueous Solubility

This protocol is a generalized method for determining the solubility of a fluorescent dye in an aqueous buffer.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Sulfo-Cy3-Methyltetrazine, 1801924-47-9 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. scribd.com [scribd.com]

Principles of Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in chemical biology, materials science, and drug development due to its extraordinarily fast kinetics, high specificity, and biocompatibility.[1][2] This technical guide provides an in-depth exploration of the core principles of the IEDDA reaction, with a particular focus on the widely used tetrazine ligation. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant workflows to facilitate its application in research and development.

Core Principles

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[3][4] This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[5] The unique electronic requirements of the IEDDA reaction are central to its utility in biological systems, as they allow for "bioorthogonal" chemistry – reactions that occur selectively and efficiently in a complex biological environment without interfering with native biochemical processes.[6]

Frontier Molecular Orbital (FMO) Theory

The reactivity and rate of the IEDDA reaction are best understood through the lens of Frontier Molecular Orbital (FMO) theory.[7] In this framework, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[6][7] For a rapid reaction to occur, the energy gap between these two orbitals must be small.[6]

In the IEDDA reaction:

-

The Diene: The diene is electron-deficient, meaning it possesses electron-withdrawing groups. This lowers the energy of its LUMO, making it more accessible for interaction with the dienophile's HOMO.[6] 1,2,4,5-tetrazines are the most common class of dienes used in bioorthogonal IEDDA reactions.[1]

-

The Dienophile: The dienophile is electron-rich, possessing electron-donating groups. This raises the energy of its HOMO, bringing it closer to the LUMO of the diene.[6] Strained alkenes, such as trans-cyclooctene (B1233481) (TCO), are highly effective dienophiles due to the high energy of their HOMO, which is a consequence of ring strain.[6]

Reaction Mechanism

The IEDDA reaction between a tetrazine and an alkene proceeds through a concerted [4+2] cycloaddition to form a highly unstable, bicyclic intermediate.[2][4] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) and forming a dihydropyridazine (B8628806) product.[4][8] The dihydropyridazine can then isomerize or be oxidized to form a stable pyridazine.[4] The release of N₂ gas is a key thermodynamic driving force for this reaction, rendering it irreversible.[4]

Quantitative Data

The choice of diene and dienophile significantly impacts the reaction kinetics. The following table summarizes second-order rate constants for common IEDDA reaction pairs.

| Diene (Tetrazine Derivative) | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |

| 3,6-di(pyridin-2-yl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 ± 400 | 9:1 MeOH/water | [7][9] |

| Methyl-substituted tetrazines | trans-cyclooctene (TCO) | ~1000 | Aqueous | [10] |

| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Aqueous | [9] |

| ATTO-tetrazines | trans-cyclooctene (TCO) | up to 1000 | Aqueous | [10] |

| General Range | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | Aqueous | [8][9] |

Experimental Protocols

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative synthesis of a commonly used tetrazine derivative.

Materials:

-

Anhydrous hydrazine (B178648)

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Ethanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol).[11] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid.[11] A vibrant pink or red color should develop, indicating the formation of the tetrazine.[11]

-

Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica gel.[11] The final product is typically a colored solid.

Protocol 2: Protein-Protein Conjugation using Tetrazine-TCO Ligation

This protocol outlines the general steps for conjugating two proteins using the IEDDA reaction.

Materials:

-

Protein A

-

Protein B

-

TCO-PEG-NHS ester

-

Methyl-tetrazine-PEG-NHS ester

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns

Procedure:

-

Protein 1 Activation with TCO-NHS:

-

Dissolve Protein 1 in PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

Dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[9]

-

To 100 µg of Protein 1 in PBS, add 5 µL of 1 M NaHCO₃.[8]

-

Add 20 nmol of the TCO-PEG-NHS ester solution to the protein solution.[8]

-

Incubate the reaction for 60 minutes at room temperature.[8][9]

-

Remove excess, unreacted TCO-NHS ester using a spin desalting column.[9]

-

-

Protein 2 Activation with Tetrazine-NHS:

-

Follow the same procedure as for Protein 1, substituting the TCO-PEG-NHS ester with a methyl-tetrazine-PEG-NHS ester.[8]

-

-

IEDDA Conjugation:

-

Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.[9]

-

Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[9] The reaction can also be performed at 4°C with a longer incubation time.[9]

-

-

Monitoring and Purification:

Applications in Drug Development

The IEDDA reaction is a valuable tool in drug development, particularly for the construction of Antibody-Drug Conjugates (ADCs) and for pre-targeting strategies.

Antibody-Drug Conjugate (ADC) Development Workflow

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The IEDDA reaction provides a robust method for attaching the drug payload to the antibody.

In Vivo Pre-targeting Strategy

Pre-targeting is a multi-step approach that separates the delivery of the targeting agent (e.g., an antibody) from the delivery of the therapeutic or imaging agent. This strategy can improve the therapeutic index by allowing the antibody to clear from circulation before the administration of a potent, rapidly clearing payload.

References

- 1. researchgate.net [researchgate.net]

- 2. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]

- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. leica-microsystems.com [leica-microsystems.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction of Trisulfo-Cy3 Methyltetrazine with Trans-cyclooctene (TCO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal reaction between Trisulfo-Cy3 Methyltetrazine and trans-cyclooctene (B1233481) (TCO). This powerful "click chemistry" ligation, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers exceptional kinetics and biocompatibility, making it an invaluable tool for site-specific bioconjugation, live-cell imaging, and the development of targeted therapeutics.

Core Reaction Mechanism

The reaction proceeds through a [4+2] cycloaddition mechanism where the electron-deficient methyltetrazine moiety of Trisulfo-Cy3 acts as the diene and the strained, electron-rich double bond of TCO serves as the dienophile. This initial cycloaddition is followed by a rapid retro-Diels-Alder reaction, which results in the irreversible release of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) conjugate.[1] The release of N₂ is a key thermodynamic driving force for the reaction's high efficiency and irreversibility.[1]

The reaction is highly specific, proceeding efficiently in complex biological media without the need for cytotoxic catalysts such as copper.[2][3] This bioorthogonality allows for the precise labeling of biomolecules in their native environments, including in living cells and organisms.

Quantitative Kinetic Data

The reaction between tetrazines and TCO is renowned for its exceptionally fast kinetics. The rate of this ligation is described by a second-order rate constant (k₂), with higher values indicating a faster reaction. While a specific experimentally determined second-order rate constant for this compound with a particular TCO derivative was not found in the reviewed literature, the kinetics can be estimated based on data for structurally similar compounds. Methyltetrazine-activated probes are known to react with TCO-containing compounds with exceptional kinetics.[2] The broader family of tetrazine-TCO reactions exhibits a wide range of second-order rate constants, from approximately 210 to 30,000 M⁻¹s⁻¹.[4][5] For many methyltetrazine derivatives, the rate constant is reported to be greater than 800 M⁻¹s⁻¹.[3][6]

The table below summarizes the second-order rate constants for various tetrazine derivatives with TCO, providing a comparative context for the expected reactivity of this compound.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2,000 | Various | 25 |

| 3-methyl-6-phenyl-s-tetrazine | TCO | ~1,000 | PBS | 37 |

| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | ~30,000 | PBS | 37 |

| General Methyltetrazines | TCO | > 800 | Aqueous Buffer | Not Specified |

| General Tetrazines | TCO | 210 - 30,000 | PBS, pH 7.4 | 37 |

Note: The exact reaction rate is dependent on the specific structures of the tetrazine and TCO derivatives, as well as the reaction conditions such as solvent and temperature.

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of a TCO-modified protein with this compound.

Materials:

-

TCO-functionalized protein (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4. Avoid buffers containing primary amines like Tris.

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns for buffer exchange and purification

-

Reaction tubes

-

Spectrophotometer or fluorometer for analysis

Protocol:

-

Reagent Preparation:

-

TCO-Protein Solution: Prepare the TCO-functionalized protein in PBS at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into PBS using a spin desalting column.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 1-10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

-

-

Bioconjugation Reaction:

-

To the TCO-functionalized protein solution, add the this compound stock solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine dye is often used to ensure complete labeling of the TCO-modified protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. Protect the reaction from light to prevent photobleaching of the Cy3 dye. For more dilute reactants or less reactive partners, the incubation time can be extended or the reaction can be performed at 4°C for a longer duration.

-

-

Purification:

-

After the incubation is complete, remove the unreacted this compound using a spin desalting column equilibrated with the desired storage buffer. This is suitable for rapid purification of proteins >5 kDa.

-

For higher resolution purification, size-exclusion chromatography (SEC) can be employed.

-

-

Analysis and Storage:

-

The success of the conjugation can be monitored by measuring the absorbance of the Cy3 dye (typically around 550 nm) and the protein (typically around 280 nm). The disappearance of the tetrazine's characteristic absorbance between 510 and 540 nm can also be used to monitor the reaction progress.[1]

-

Store the purified Trisulfo-Cy3-labeled protein conjugate at 4°C, protected from light.

-

Visualizations

Reaction Mechanism

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

Experimental Workflow

Caption: General experimental workflow for bioconjugation.

Signaling Pathway Analogy (Logical Relationship)

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Cy7 Methyltetrazine | BroadPharm [broadpharm.com]

The Virtues of Going Copper-Free: A Technical Guide to Advanced Bioorthogonal Labeling

For researchers, scientists, and drug development professionals, the ability to precisely label and track biomolecules within their native environments is paramount. While click chemistry has revolutionized bioconjugation, concerns over the cytotoxicity of traditional copper catalysts have driven the development of powerful copper-free alternatives. This in-depth guide explores the significant advantages of copper-free click chemistry, providing a technical overview of its core principles, comparative data, and detailed experimental protocols for its application in labeling.

The primary advantage of copper-free click chemistry lies in its exceptional biocompatibility.[1] By eliminating the need for cytotoxic copper catalysts, these reactions can be performed in living cells and whole organisms without inducing cellular damage or toxicity.[1] This has opened the door to a wide array of in vivo and in vitro applications that were previously challenging with copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]

Core Principles: Harnessing Strain and Inverse Electron Demand

Copper-free click chemistry predominantly relies on two key reaction classes: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) reactions.[2]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction utilizes cyclic alkynes, typically cyclooctynes, that possess significant ring strain.[][4] This inherent strain accelerates the [3+2] cycloaddition reaction with an azide (B81097), proceeding rapidly at physiological temperatures and pH without the need for a catalyst.[1][5] The release of this ring strain provides the thermodynamic driving force for the reaction.[]

Inverse Electron-Demand Diels-Alder (IEDDA): IEDDA reactions involve the cycloaddition of an electron-deficient diene, most commonly a tetrazine, with an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene) or alkyne.[6][7] These reactions are known for their exceptionally fast kinetics, often orders of magnitude faster than SPAAC, making them ideal for rapid labeling applications.[6][8]

The bioorthogonal nature of these reactions is a key feature, meaning the reactive partners (e.g., azide and cyclooctyne (B158145) or tetrazine and trans-cyclooctene) are inert to the vast array of functional groups present in biological systems, ensuring high specificity and minimizing off-target reactions.[1][]

Quantitative Comparison of Click Chemistry Reactions

The choice between copper-catalyzed and copper-free methods, and between SPAAC and IEDDA, often depends on the specific experimental requirements, such as the desired reaction speed and the sensitivity of the biological system. The following table summarizes key quantitative data for comparison.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | High efficiency, but requires cytotoxic copper catalyst.[1][9] |

| SPAAC | Cyclooctyne (e.g., DIBO) + Azide | ~0.1 - 1 | Biocompatible, no catalyst required.[5][10] |

| SPAAC | Fluorinated Cyclooctyne (e.g., DIFO) + Azide | ~1 - 10 | Faster kinetics than early cyclooctynes.[1][11] |

| IEDDA | Tetrazine + trans-Cyclooctene (B1233481) (TCO) | 10³ - 10⁶ | Extremely fast kinetics, highly bioorthogonal.[6][12] |

| IEDDA | Tetrazine + Norbornene | ~1 - 10² | Good reactivity, commonly used dienophile.[6][12] |

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for key labeling experiments using copper-free click chemistry.

Metabolic Labeling of Cell Surface Glycans with SPAAC

This protocol describes the metabolic incorporation of an azide-modified sugar into cell surface glycans, followed by fluorescent labeling using a cyclooctyne-dye conjugate.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)

-

DMSO

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 24-48 hours to allow for the incorporation of the azide-modified sugar into cell surface glycans.[5]

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.

-

Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

-

Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[5]

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

-

The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

-

Site-Specific Labeling of a Protein of Interest (POI) via Genetic Code Expansion and SPIEDAC

This protocol outlines the site-specific incorporation of a strained alkene-bearing unnatural amino acid (UAA) into a protein of interest, followed by rapid labeling with a tetrazine-dye conjugate.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Plasmid encoding the POI with an amber stop codon (TAG) at the desired labeling site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the UAA.

-

Transfection reagent.

-

Cell culture medium.

-

Strained alkene UAA (e.g., a trans-cyclooctene derivative).

-

Tetrazine-fluorophore conjugate (e.g., H-Tet-Cy5).

-

PBS.

Procedure:

-

Transfection and UAA Incorporation:

-

Co-transfect the cells with the POI plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent.

-

24 hours post-transfection, supplement the cell culture medium with the strained alkene UAA (typically 10-100 µM).

-

Incubate for another 24-48 hours to allow for expression of the POI and incorporation of the UAA.[13]

-

-

SPIEDAC Labeling:

-

Analysis:

-

Wash the cells three times with PBS.

-

Analyze the labeled cells by fluorescence microscopy or flow cytometry to visualize and quantify the labeled protein.[13]

-

Visualizing Workflows and Pathways

The logical flow of these experimental procedures and the underlying chemical principles can be effectively visualized using diagrams.

Applications in Drug Development and Beyond

The advantages of copper-free click chemistry have led to its widespread adoption in various stages of drug discovery and development.

-

Target Identification and Validation: Labeling of cellular components can help in identifying and validating new drug targets.[14]

-

Antibody-Drug Conjugates (ADCs): The precise and controlled conjugation of cytotoxic drugs to antibodies is facilitated by copper-free click chemistry, leading to more homogeneous and effective ADCs with reduced off-target toxicity.[1]

-

PROTACs: The modular synthesis of PROteolysis TArgeting Chimeras (PROTACs) is enabled by click chemistry, allowing for the efficient assembly of these complex bifunctional molecules.[1]

-

Molecular Imaging: The ability to attach imaging agents (e.g., fluorescent dyes, PET tracers) to biomolecules in vivo provides powerful tools for diagnostics and for monitoring disease progression and therapeutic response.[1][2]

-

Drug Delivery: Copper-free click chemistry is employed in the development of advanced drug delivery systems, such as nanoparticles and hydrogels, for targeted drug release.[2]

Limitations and Future Directions

Despite its numerous advantages, copper-free click chemistry is not without its limitations. The synthesis of some strained cyclooctynes can be complex and costly.[1] Additionally, while significantly improved, the reaction rates of some SPAAC reactions may still be slower than CuAAC or IEDDA, which could be a factor in applications requiring very rapid kinetics.[1][9]

Future research is focused on the development of new cyclooctynes and tetrazines with even faster kinetics and improved stability, as well as the integration of copper-free click chemistry with other bioorthogonal reactions to enable multi-target labeling and more complex biological studies.[1]

References

- 1. chempep.com [chempep.com]

- 2. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. benchchem.com [benchchem.com]

- 6. Bio‐orthogonal Fluorescent Labelling of Biopolymers through Inverse‐Electron‐Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]

- 13. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 14. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

Understanding pre-targeting strategies in in vivo imaging

An In-depth Technical Guide to Pre-targeting Strategies in In Vivo Imaging

Introduction

In the realm of molecular imaging and targeted radionuclide therapy, the ability to achieve high-contrast images and deliver potent therapeutic payloads specifically to diseased tissues is paramount. Conventional approaches often rely on the direct labeling of targeting vectors, such as monoclonal antibodies (mAbs), with imaging reporters or therapeutic agents. While mAbs offer exceptional specificity and affinity for tumor-associated antigens, their long circulation times (days to weeks) necessitate the use of long-lived radionuclides.[1] This prolonged circulation of radioimmunoconjugates can lead to high background signals, low tumor-to-background ratios (TBRs), and significant radiation doses to healthy tissues, thereby limiting both diagnostic sensitivity and therapeutic efficacy.[2][3][4]

Pre-targeting strategies have emerged as an elegant solution to overcome these pharmacokinetic limitations.[5][6][7] The core principle involves decoupling the targeting and payload delivery steps.[3][8] First, a non-radiolabeled targeting agent is administered and allowed to accumulate at the target site while clearing from the bloodstream and non-target tissues. In a second step, a small, rapidly clearing molecule carrying the imaging or therapeutic radionuclide is injected. This molecule is designed to bind specifically and rapidly to the pre-localized targeting agent at the tumor site, while any unbound payload is quickly excreted from the body.[1][2] This two-step approach combines the high specificity of antibodies with the favorable pharmacokinetics of small molecules, leading to significantly improved image contrast and a better therapeutic index.[5][9][10]

This guide provides a comprehensive technical overview of the principal pre-targeting strategies, detailing their mechanisms, presenting comparative data, outlining experimental protocols, and discussing their applications in research and drug development.

Core Principle: The General Pre-targeting Workflow

The fundamental workflow of any pre-targeting strategy can be broken down into a sequence of distinct steps designed to maximize target accumulation of the payload while minimizing off-target exposure. The process temporally separates the slow antibody localization phase from the rapid payload delivery phase.

Major Pre-targeting Strategies

Four principal methodologies have been developed and refined for pre-targeting applications. Each relies on a unique high-affinity interaction to unite the targeting vector and the payload in vivo.[1][11]

Streptavidin-Biotin Interaction

This was one of the earliest and most explored pre-targeting systems, leveraging the exceptionally strong non-covalent bond between streptavidin (or avidin) and biotin (B1667282) (Vitamin B7), with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[3][12]

Mechanism: The most common approach involves three steps. First, a biotinylated monoclonal antibody is administered. After it localizes to the tumor, streptavidin is injected, which binds to the biotin on the antibody. Finally, a biotin molecule carrying a radionuclide is administered, which binds to one of the three remaining free binding sites on the streptavidin tetramer.[12] A clearing agent is often used after the streptavidin step to remove it from circulation and reduce potential toxicity. A primary challenge of this system is the immunogenicity of the bacterial-derived streptavidin protein.[6][13][14]

Quantitative Data Summary

| Targeting System | Model | Radionuclide | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Reference |

| Anti-EpCAM mAb-SA + Biotin | Human SCLC Xenograft | ⁹⁰Y | ~25 (estimated) | ~100:1 | [10] |

| Anti-CD20 mAb-SA + Biotin | B-cell Lymphoma | ¹¹¹In | High (qualitative) | High (qualitative) | [12] |

| PLGA Nanoparticles | Ovarian Cancer (SKOV3) | N/A (Ultrasound) | N/A | Significantly higher than direct | [15] |

Experimental Protocol: Three-Step Streptavidin-Biotin Pre-targeting

This protocol is a generalized representation based on preclinical studies.[10][16]

-

Primary Agent Administration: A biotinylated anti-tumor monoclonal antibody (e.g., 10-20 mg/m²) is administered intravenously (IV) to the subject.

-

Localization and Clearance Period: Allow 24-72 hours for the antibody to accumulate at the tumor site and for the unbound antibody to clear from the circulation. Blood samples can be taken to confirm clearance.

-

Clearing Agent (Optional but Recommended): Administer a clearing agent, such as a biotinylated human serum albumin, to bind and remove any residual circulating biotinylated mAb. Allow 1-4 hours for clearance.

-

Secondary Agent Administration: Administer streptavidin (e.g., 5-15 mg/m²) intravenously. Allow 12-24 hours for the streptavidin to bind to the tumor-localized biotinylated mAb and for unbound streptavidin to clear.

-

Tertiary Agent (Payload) Administration: Administer the radiolabeled biotin derivative (e.g., ¹¹¹In-DOTA-biotin) intravenously. The dose will depend on the radionuclide and imaging/therapeutic purpose.

-

Imaging/Analysis: Perform imaging (e.g., SPECT/CT) at selected time points (e.g., 1, 4, and 24 hours) post-injection of the radiolabeled biotin to assess biodistribution and tumor uptake.

Bispecific Antibody (bsAb) - Hapten Interaction

This strategy uses a bispecific antibody engineered to have two different binding specificities: one arm binds to a tumor-associated antigen, and the other arm binds to a small molecule, or "hapten," which carries the radionuclide.[2][8][17] This approach avoids the high immunogenicity associated with streptavidin.[13]

Mechanism: The bsAb is injected first and allowed to accumulate at the tumor. After a predetermined lag period for clearance of unbound bsAb, a radiolabeled hapten is administered.[5] Due to its small size, the hapten clears rapidly from the body but is captured and retained by the bsAb at the tumor site, leading to a high concentration of radioactivity at the target.[8][18] An "affinity enhancement system" (AES) can be employed, where a bivalent hapten is used to cross-link two bsAbs at the tumor cell surface, increasing avidity and retention.[3][18]

Quantitative Data Summary

| Targeting System | Model | Radionuclide | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Reference |

| Anti-CEA x Anti-HSG bsAb (TF2) | Colon Cancer Xenograft | ¹¹¹In | 18.5 | >14:1 (at 24h) | [2] |

| Anti-CD20 x Anti-HSG bsAb | Lymphoma Xenograft | ⁹⁰Y | N/A | >45:1 | [3] |

| Anti-CD38 bsAb | Multiple Myeloma | ⁹⁰Y | High (qualitative) | High (qualitative) | [19] |

| Anti-CEA x Anti-DTPA-In bsAb | Colon Cancer Xenograft | ¹³¹I | N/A | Growth delay >150 days vs 53 days | [3] |

Experimental Protocol: Bispecific Antibody Pre-targeting

This protocol is a generalized representation based on preclinical studies using the anti-CEA TF2 bsAb.[8]

-

Primary Agent Administration: Administer the bispecific antibody (e.g., 400 µg of TF2 bsAb) to tumor-bearing mice via tail vein injection.

-

Localization and Clearance Period: Allow a 21-24 hour interval for the bsAb to localize to the tumor and clear from the circulation. The optimal interval depends on the pharmacokinetics of the specific bsAb construct.

-

Payload Administration: Administer the radiolabeled hapten-peptide (e.g., ¹³¹I-labeled IMP-288) intravenously. The molar ratio of bsAb to hapten is a critical parameter to optimize, with ratios around 10:1 often used.[8]

-

Imaging and Biodistribution: At desired time points (e.g., 1, 3, 24 hours) post-hapten injection, perform imaging (SPECT/CT or PET/CT). Following the final imaging session, euthanize the animals and collect tumors and major organs for gamma counting to determine the percentage of injected dose per gram (%ID/g) and calculate precise tumor-to-organ ratios.

Oligonucleotide Hybridization

This approach utilizes the highly specific Watson-Crick base pairing of complementary DNA or RNA oligonucleotides.

Mechanism: A monoclonal antibody is conjugated to a single-stranded oligonucleotide (e.g., a 15-25 mer). This construct is injected and allowed to accumulate at the tumor. Subsequently, the complementary oligonucleotide, labeled with a radionuclide, is administered. It hybridizes with its partner strand on the antibody at the tumor site, trapping the radioactivity. To improve in vivo stability against nucleases, modified backbones like peptide nucleic acids (PNAs) or morpholinos are often used.[3]

Quantitative Data Summary

| Targeting System | Model | Radionuclide | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Reference |

| Anti-HER2 Affibody-PNA | Ovarian Cancer Xenograft (SKOV3) | ¹¹¹In | 19 ± 2 | 54 ± 19 (at 1h) | [12] |

Experimental Protocol: Affibody-PNA Pre-targeting

This protocol is based on a study using an anti-HER2 affibody.[12]

-

Primary Agent Administration: Inject the targeting agent (e.g., 4 µg of ZHER2-HP1 affibody-PNA conjugate) intravenously into mice bearing HER2-expressing tumors.

-

Localization and Clearance Period: Allow a 4-hour interval for the primary agent to accumulate at the tumor and clear from the blood.

-

Payload Administration: Inject the radiolabeled complementary PNA strand (e.g., ¹¹¹In-labeled HP2) intravenously.

-

Biodistribution Analysis: Euthanize mice 1 hour after the injection of the radiolabeled probe. Collect blood, tumors, and major organs. Weigh the samples and measure their radioactivity using a gamma counter to calculate %ID/g and TBRs.

Bioorthogonal Click Chemistry

This is the most recent class of pre-targeting strategies, employing chemical reactions that are rapid, selective, and biocompatible—meaning they do not interfere with or are not interfered by native biological processes.[20] The most widely used reaction for this purpose is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).[20][21][22]

Mechanism: A monoclonal antibody is conjugated with TCO moieties. After administration and tumor localization, a small molecule containing a tetrazine ring and a radionuclide is injected. The tetrazine rapidly and irreversibly "clicks" with the TCO on the antibody at the tumor site, forming a stable covalent bond.[22][23] This reaction is exceptionally fast (with rate constants up to 10⁶ M⁻¹s⁻¹), enabling efficient capture of the radiolabeled probe.[21]

Quantitative Data Summary

| Targeting System | Model | Radionuclide | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Reference |

| CC49-TCO + ¹¹¹In-Tetrazine | Colon Carcinoma (LS174T) | ¹¹¹In | ~13 | ~80:1 (at 24h) | [22][24] |

| CC49-TCO (improved linker) | Colon Carcinoma (LS174T) | ¹¹¹In | ~19.5 (1.5-fold higher) | Improved vs original | [4] |

| A33-TCO + ⁶⁴Cu-Tetrazine | Colorectal Cancer | ⁶⁴Cu | ~10 | >100:1 (at 48h) | [20] |

Experimental Protocol: TCO-Tetrazine Pre-targeting

This protocol is a generalized representation based on preclinical IEDDA studies.[22][24]

-

Primary Agent Synthesis & Administration: Conjugate TCO moieties to the desired monoclonal antibody (e.g., CC49-TCO). Administer the mAb-TCO conjugate (e.g., 30 µg) intravenously to tumor-bearing mice.

-

Localization and Clearance Period: Allow 24-72 hours for the mAb-TCO to accumulate at the tumor. The optimal time depends on the antibody's pharmacokinetics.

-

Clearing Agent (Optional): To improve TBRs, a clearing agent consisting of a polymer or protein functionalized with tetrazine can be injected several hours before the radiolabeled probe to react with and clear any circulating mAb-TCO.[22]

-

Payload Synthesis & Administration: Synthesize the tetrazine probe by conjugating a tetrazine derivative to a chelator (e.g., DOTA) and radiolabel it with the desired isotope (e.g., ¹¹¹In). Inject the radiolabeled tetrazine probe intravenously.

-

Imaging and Biodistribution: Conduct PET/CT or SPECT/CT imaging at various time points (e.g., 1, 3, 24 hours) after injecting the tetrazine probe. Perform ex vivo biodistribution analysis by harvesting tissues and using a gamma counter to quantify radioactivity and calculate TBRs.

Conclusion and Future Perspectives